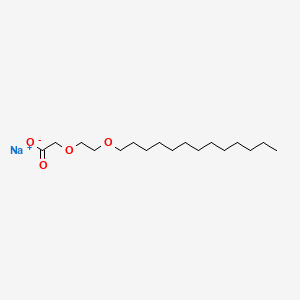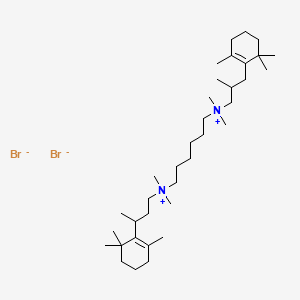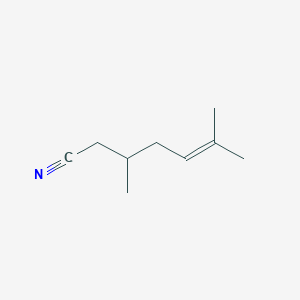![molecular formula C7H8KN3O3S2 B13764111 Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt CAS No. 68025-19-4](/img/structure/B13764111.png)
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is a chemical compound with the molecular formula C7H8N3O3S2.K. It is known for its unique structure, which includes a benzenesulfonic acid moiety and an aminothioxomethyl hydrazino group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt typically involves the reaction of benzenesulfonic acid derivatives with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonic acid derivatives and hydrazine derivatives, such as:
- Benzenesulfonic acid, 4-[2-(methylthioxomethyl)hydrazino]-, monopotassium salt
- Benzenesulfonic acid, 4-[2-(aminomethyl)hydrazino]-, monopotassium salt
Uniqueness
Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
68025-19-4 |
|---|---|
Molecular Formula |
C7H8KN3O3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
potassium;4-(2-carbamothioylhydrazinyl)benzenesulfonate |
InChI |
InChI=1S/C7H9N3O3S2.K/c8-7(14)10-9-5-1-3-6(4-2-5)15(11,12)13;/h1-4,9H,(H3,8,10,14)(H,11,12,13);/q;+1/p-1 |
InChI Key |
ZSSVNCUIOBJFPJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NNC(=S)N)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)



![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)




